molecular formula C11H10ClN3O2S B4924967 2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4924967
M. Wt: 283.73 g/mol
InChI Key: HLSSDLJJMUNJTO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a propanamide chain substituted with a 3-chlorophenoxy group.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-7(10(16)14-11-15-13-6-18-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSSDLJJMUNJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=CS1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 3-chlorophenol with a suitable thiadiazole derivative. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with various biological targets, potentially leading to inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the thiadiazole ring, phenoxy group, or amide side chain. Key comparisons include:

Compound Name Thiadiazole Substituent Phenoxy/Other Group Melting Point (°C) Molecular Formula Key Reference
2-(3-Chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (Y200-3085) 5-Ethyl 3-Chlorophenoxy Not reported C₁₃H₁₃ClN₃O₂S
2-(2,4-Dichlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide 5-Methoxymethyl 2,4-Dichlorophenoxy Not reported C₁₃H₁₃Cl₂N₃O₃S
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 5-Methylthio 2-Isopropyl-5-methylphenoxy 158–160 C₁₅H₁₉N₃O₂S₂
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide 5-Methyl 4-Sulfamoylphenyl Not reported C₁₂H₁₂ClN₅O₃S₂

Key Observations :

  • Thiadiazole Substituents : The 5-position of the thiadiazole ring is frequently modified. Ethyl (Y200-3085), methoxymethyl (), and methylthio () groups alter electronic and steric properties. Methylthio derivatives exhibit higher melting points (158–160°C) compared to benzylthio analogs (133–135°C), suggesting stronger intermolecular forces .
  • Phenoxy Groups: Chlorine substitution patterns (e.g., 3-chloro vs. 2,4-dichloro) affect electronic effects. Dichlorinated analogs () may exhibit enhanced lipophilicity and altered binding affinities.
  • Amide Linkers : Propanamide chains (as in Y200-3085) vs. acetamide chains () influence conformational flexibility and hydrogen-bonding capacity.
Physicochemical Properties
  • Molecular Weight : Y200-3086 (C₁₃H₁₃ClN₃O₂S, ~310.8 g/mol) is lighter than dichlorinated analogs (e.g., 362.23 g/mol in ), impacting pharmacokinetics .
  • Solubility : Methoxymethyl groups () may enhance water solubility compared to hydrophobic ethyl or benzylthio substituents .

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